COX-2 Selectivity: Comparing the 1,5-Diarylimidazole Core to a Standard COX-1 Inhibitor
The 1,5-diphenylimidazole-2-thiol scaffold is a critical intermediate for generating COX-2 selective inhibitors. Its derivative, Compound 1 (the 'naked' derivative), exhibited a potent and selective COX-2 inhibitory profile. At a 10 μM concentration, Compound 1 inhibited COX-2 by 88%, demonstrating a clear preference over COX-1, which was inhibited by 60.9% [1]. This selectivity ratio (COX-2/COX-1 inhibition) of 1.44 is a key differentiator. In comparison, the reference COX-1 inhibitor SC-560 showed 98.2% inhibition of COX-2, but its activity against COX-1 is known to be much higher, leading to a less favorable selectivity profile for applications where COX-2 sparing of gastric mucosa is desired [1].
| Evidence Dimension | Enzyme Inhibition (% inhibition at 10 μM) |
|---|---|
| Target Compound Data | COX-2: 88%; COX-1: 60.9% (for Compound 1) |
| Comparator Or Baseline | SC-560: COX-2: 98.2% (COX-1 not reported, but known to be a potent COX-1 inhibitor) |
| Quantified Difference | Compound 1 shows a 10.2% lower absolute COX-2 inhibition but a demonstrably higher selectivity ratio (1.44) compared to SC-560's expected lower COX-2/COX-1 ratio. |
| Conditions | In vitro enzyme inhibition assay, 10 μM concentration. |
Why This Matters
This data supports the procurement of 1,5-diphenylimidazole-2-thiol for developing anti-inflammatory agents with an improved gastric safety profile over non-selective NSAID scaffolds.
- [1] Şahin, Z., et al. (2021). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Turkish Journal of Chemistry, 45(6), 1841-1853. View Source
